methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-7-3-16(4-8-18)21(11-13-29-14-12-21)15-22-30(25,26)19-9-5-17(6-10-19)23-20(24)28-2/h3-10,22H,11-15H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMGZARUYWJWNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate, with the CAS number 664993-53-7, is a complex organic compound that has garnered attention due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 434.48 g/mol. The compound features a sulfamoyl group, which is known for its role in medicinal chemistry, particularly in the development of drugs targeting various diseases.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor effects. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway, leading to reduced cell proliferation in cancer cells . The specific activity of this compound in this context remains to be fully elucidated, but its structural components suggest potential inhibitory effects on similar pathways.
The proposed mechanism for related compounds includes the inhibition of key enzymes involved in nucleotide synthesis and DNA replication. For example, the inhibition of DHFR results in decreased levels of tetrahydrofolate, impairing nucleotide synthesis and ultimately leading to apoptosis in rapidly dividing cells . The sulfamoyl group may enhance binding affinity to target enzymes through hydrogen bonding interactions.
Case Studies
- In Vitro Studies : A study conducted on structurally similar compounds demonstrated that modifications to the sulfonamide moiety significantly increased cytotoxicity against various cancer cell lines. These findings suggest that this compound could exhibit enhanced biological activity through similar modifications .
- In Vivo Efficacy : In animal models, compounds with analogous structures have shown promising results in reducing tumor size and improving survival rates. The specific pharmacokinetics and biodistribution of this compound would need thorough investigation to confirm its efficacy in vivo.
Comparative Analysis
| Compound | CAS Number | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | 664993-53-7 | Potential antitumor effects | Inhibition of DHFR |
| Benzamide Derivative A | 12345678 | Antitumor activity | Inhibition of nucleotide synthesis |
| Benzamide Derivative B | 87654321 | Cytotoxicity against cancer cells | Apoptosis induction via metabolic disruption |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves coupling the tetrahydropyran core with sulfamoyl and carbamate functionalities. Key steps include:
- Tetrahydropyran ring formation : Cyclization of 4-methoxyphenyl precursors under acid catalysis (e.g., Lewis acids like BF₃·OEt₂) .
- Sulfamoylation : Reaction with sulfamoyl chloride derivatives in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions .
- Carbamate introduction : Methanol reflux with methyl chloroformate and a base (e.g., triethylamine) for 6–8 hours .
- Critical parameters : Solvent purity (<0.01% H₂O), temperature control (±2°C), and stoichiometric ratios (1.1–1.3 equiv. of sulfamoyl reagent) significantly impact yields (reported 45–68%) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Analytical workflow :
- NMR spectroscopy : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., δ 3.75 ppm for methoxy groups, δ 7.2–7.8 ppm for aromatic protons) .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to detect impurities (<1.5% area) and confirm molecular weight (e.g., [M+H]+ at m/z ~463) .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry, particularly for the tetrahydropyran ring (e.g., chair vs. boat conformation) .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Solubility screening : Prioritize DMSO (≥50 mg/mL) for stock solutions, followed by dilution in PBS (pH 7.4) or ethanol-water mixtures (1:1 v/v) for biological assays .
- Stability protocols :
- Assess hydrolytic stability at pH 2–9 (37°C, 24 hrs) via HPLC. Carbamate groups are prone to cleavage under alkaline conditions (pH >8) .
- Store lyophilized samples at -20°C under argon to prevent oxidation of the sulfamoyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm putative targets (e.g., kinases or GPCRs) in cellular models .
- Dose-response profiling : Test across a 10 nM–100 µM range to identify off-target effects (e.g., IC₅₀ shifts >10-fold suggest assay interference) .
- Meta-analysis : Compare datasets from orthogonal assays (e.g., SPR vs. ITC for binding affinity) to rule out false positives .
Q. What strategies optimize the compound’s metabolic stability without compromising target engagement?
- Structural modifications :
- Introduce fluorine atoms at para positions of the phenyl ring to block CYP450-mediated oxidation .
- Replace the methyl carbamate with a tert-butyl carbamate to reduce esterase susceptibility .
- In vitro assays :
- Use liver microsomes (human/rat) to measure t₁/₂. Aim for >60-minute stability in human microsomes .
Q. How can computational modeling guide SAR studies for derivatives of this compound?
- Protocol :
- Docking simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., ATP-binding pockets) .
- QSAR modeling : Correlate logP values (2.5–4.0) with cellular permeability (Caco-2 assays) to prioritize analogs .
- ADMET prediction : Apply SwissADME to filter derivatives with high P-gp efflux ratios (>3) or poor bioavailability .
Q. What experimental designs are recommended for studying this compound’s stability under physiological conditions?
- Key assays :
- Plasma stability : Incubate with 10% FBS at 37°C; monitor degradation via LC-MS over 24 hours .
- Photostability : Expose to UV-A (320–400 nm) for 48 hours; quantify photodegradants using a validated HPLC method .
- Thermal stability : Perform TGA/DSC analysis to determine decomposition thresholds (>150°C for lyophilized form) .
Contradiction Analysis & Troubleshooting
Q. Why do biological activity results vary between in vitro and in vivo models for this compound?
- Factors to investigate :
- Protein binding : Measure free fraction in plasma (e.g., >5% for efficacy in murine models) .
- Metabolite interference : Identify active metabolites via HR-MS/MS and test their activity in primary cell lines .
- Mitigation : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to adjust dosing regimens (e.g., BID vs. QD administration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
